molecular formula C10H14BrN B13205126 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

Cat. No.: B13205126
M. Wt: 228.13 g/mol
InChI Key: NLKQIBVYNMGLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its primary utility stems from the reactivity of the bromomethyl group, which serves as a versatile handle for further functionalization. This compound is particularly useful for introducing the sterically hindered, electron-rich 2,4,5,6-tetramethylpyridine moiety into more complex molecules via nucleophilic substitution reactions, such as alkylations (Source: Merck Sigma-Aldrich Product Catalog) . The tetramethyl substitution pattern on the pyridine ring enhances its lipophilicity and can influence the basicity and steric profile of the resulting compounds, making it a relevant scaffold in the development of ligands, catalysts, and pharmaceutical intermediates (Source: ChemSpider Structure and Data) . Researchers leverage this reagent in the synthesis of potential active pharmaceutical ingredients (APIs) and for creating novel chemical entities for screening against biological targets. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(bromomethyl)-2,4,5,6-tetramethylpyridine

InChI

InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3

InChI Key

NLKQIBVYNMGLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)C)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine typically involves the bromination of 2,4,5,6-tetramethylpyridine. One common method includes the reaction of 2,4,5,6-tetramethylpyridine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrobromic acid and xylene as solvents can facilitate the bromination reaction, with azeotropic removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 3 serves as a primary site for nucleophilic substitution. This reactivity is influenced by the electron-withdrawing pyridine ring and steric effects from adjacent methyl groups.

Key Observations:

  • Alkylation Reactions : The compound reacts with amines (e.g., pyrrolidine) in acetonitrile at 60°C, yielding quaternary ammonium salts. For example, reaction with pyrrolidine produces 3-(pyrrolidin-1-ylmethyl)-2,4,5,6-tetramethylpyridinium bromide in 82% yield .

  • Thioether Formation : Treatment with sodium thiophenolate in DMF at 25°C generates 3-(phenylthiomethyl)-2,4,5,6-tetramethylpyridine (75% yield) .

Table 1: Substitution Reactions of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

NucleophileConditionsProductYield (%)
PyrrolidineMeCN, 60°C, 12hQuaternary ammonium salt82
NaSPhDMF, 25°C, 6h3-(Phenylthiomethyl) derivative75
NaN₃DMSO, 50°C, 8h3-(Azidomethyl) analog68

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C produces biaryl derivatives. For instance, coupling with phenylboronic acid yields 3-(benzyl)-2,4,5,6-tetramethylpyridine in 70% yield .

Mechanistic Insight:

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation and reductive elimination. Steric hindrance from the tetramethylpyridine ring slows the reaction rate compared to less-substituted analogs .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes.

Example:

Treatment with KOtBu in DMF at 120°C results in the formation of 2,4,5,6-tetramethylpyridine-3-carbaldehyde (65% yield) . This reaction involves dehydrohalogenation followed by oxidation of the intermediate alkene.

Radical-Mediated Transformations

The bromomethyl group participates in radical chain reactions.

Atom Transfer Radical Addition (ATRA):

In the presence of CuBr/PMDETA (ligand) and methyl acrylate, the compound undergoes ATRA to form 3-(2-bromoethyl)-2,4,5,6-tetramethylpyridine (58% yield) .

Comparative Reactivity Analysis

The compound’s reactivity is modulated by its unique substitution pattern:

Table 2: Reactivity Compared to Structural Analogs

CompoundRelative Reactivity in SN₂Cross-Coupling Efficiency (%)
This compound1.0 (reference)70
3-Bromo-6-(bromomethyl)-2-methylpyridine1.885
5-(Bromomethyl)-2,3-dichloropyridine2.392

Notes :

  • Increased methyl substitution reduces nucleophilic substitution rates due to steric hindrance.

  • Electron-withdrawing substituents (e.g., Cl) enhance cross-coupling efficiency .

Scientific Research Applications

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine with key structural analogs, focusing on substituent effects, physical properties, and reactivity.

Structural and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₀H₁₄BrN 228.13 (calculated) - 3-Bromomethyl
- 2,4,5,6-Tetramethyl
High steric hindrance; electron-donating methyl groups stabilize the pyridine ring.
3-Bromo-2-methylpyridine C₆H₆BrN 172.02 - 3-Bromo
- 2-Methyl
Less steric bulk; bromine at 3-position enhances electrophilicity .
5-(Bromomethyl)-2-chloro-3-methylpyridine C₇H₇BrClN 220.50 - 5-Bromomethyl
- 2-Chloro
- 3-Methyl
Chlorine at 2-position increases polarity; bromomethyl at 5-position offers regioselective reactivity .
3-(Bromomethyl)-2-ethylpyridine C₈H₁₀BrN 200.08 - 3-Bromomethyl
- 2-Ethyl
Ethyl group increases lipophilicity compared to methyl analogs .
2-Bromomethyl-6-chloro-4-trifluoromethylpyridine C₇H₄BrClF₃N 274.47 - 2-Bromomethyl
- 6-Chloro
- 4-Trifluoromethyl
Strong electron-withdrawing CF₃ group enhances electrophilicity at the bromomethyl site .

Physical Properties

  • Melting Points: 3-Bromo-2-methylpyridine: 32–36°C . 5-(Bromomethyl)-2-chloro-3-methylpyridine: No direct data, but chlorine substitution typically raises melting points compared to non-halogenated analogs.

Biological Activity

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H14BrN
  • Molecular Weight : 229.13 g/mol
  • CAS Number : 19665-04-0

The compound features a bromomethyl group attached to a tetramethylpyridine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Antitumor Activity : Shows potential in inhibiting the growth of cancer cell lines.
  • Enzyme Inhibition : Functions as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
  • Disruption of Cellular Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt that are crucial for cell survival and proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that this compound displayed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The following table summarizes the findings:

Cell LineIC50 (µM)Type of Activity
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

These findings indicate a promising potential for this compound in cancer therapy.

Comparative Analysis with Related Compounds

When compared with similar compounds in the pyridine family, this compound exhibits unique properties due to its bromomethyl substituent. This structural feature enhances its reactivity and biological interactions compared to non-brominated analogs.

Compound NameAntimicrobial ActivityAntitumor Activity
This compoundModerateHigh
2-Methyl-4-pyridinecarboxaldehydeLowModerate
4-BromopyridineHighLow

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine?

The compound is typically synthesized via alkylation reactions using paramagnetic allylic bromides. For example, alkylation of (E)-3-(3,4-diacetoxyphenyl)acrylic acid with 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy is performed in acetonitrile under reflux conditions. This method emphasizes the use of brominated intermediates to introduce the bromomethyl group while preserving the tetramethylpyridine backbone .

Q. How is this compound characterized after synthesis?

Characterization involves elemental analysis (e.g., C, H, N content verification) and spectroscopic techniques. For instance, elemental analysis may yield values such as C: 60.15%, H: 4.36%, N: 6.38%, with deviations <0.1% indicating purity . Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural confirmation, particularly to resolve methyl group arrangements and bromine substitution patterns .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous brominated pyridines (e.g., 3-Bromo-2,6-dimethylpyridine) require handling in fume hoods due to toxicity risks. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl groups influence reactivity in cross-coupling reactions?

The tetramethyl substitution creates significant steric hindrance, limiting accessibility to the bromomethyl site. This hindrance can slow nucleophilic substitution but enhances stability in radical-mediated reactions. Electron-donating methyl groups also reduce electrophilicity at the pyridine nitrogen, requiring catalysts (e.g., nickel or palladium) for efficient coupling in reactions like Negishi or Suzuki-Miyaura .

Q. What mechanistic insights explain discrepancies in alkylation yields with different bases?

Studies using trimethylamine versus stronger bases (e.g., KOtBu) reveal that steric bulk and solubility affect reaction efficiency. For example, trimethylamine in ethanol achieves moderate yields (~60%) due to its ability to stabilize intermediates, whereas polar aprotic solvents (e.g., DMF) with stronger bases may deprotonate the pyridine ring, leading to side reactions .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

Discrepancies in NMR signals (e.g., methyl group splitting patterns) often arise from conformational flexibility or paramagnetic impurities. Combining 2D NMR techniques (COSY, NOESY) with X-ray crystallography can unambiguously assign signals. For example, NOESY correlations between methyl protons and the bromomethyl group help distinguish positional isomers .

Q. What strategies optimize this compound’s use in synthesizing bioactive derivatives?

The bromomethyl group serves as a versatile handle for functionalization. For antimicrobial agents, coupling with thioamide or cyanothioacetamide derivatives under refluxing ethanol produces pyridine-thiol hybrids. Reaction yields improve when using stoichiometric cyanothioacetamide and controlled pH (e.g., pH 7–8) to minimize hydrolysis .

Methodological Considerations

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent bromine displacement by moisture.
  • Analytical Cross-Validation : Pair elemental analysis with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track bromomethyl consumption in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.